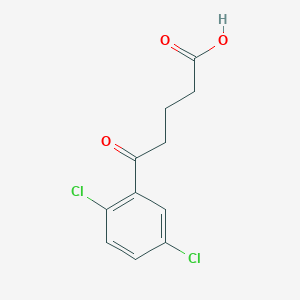

5-(2,5-Dichlorophenyl)-5-oxovaleric acid

Description

5-(2,5-Dichlorophenyl)-5-oxovaleric acid is a halogenated organic compound characterized by a valeric acid backbone substituted with a 2,5-dichlorophenyl ketone group. Its molecular formula is C₁₁H₁₀Cl₂O₃, with a molecular weight of 260.10 g/mol.

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPNYNZRKLDHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645417 | |

| Record name | 5-(2,5-Dichlorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-29-2 | |

| Record name | 2,5-Dichloro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dichlorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(2,5-Dichlorophenyl)-5-oxovaleric acid serves as a valuable building block for synthesizing more complex organic molecules. It can undergo various chemical reactions including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Converting ketone groups to alcohols.

- Substitution : Facilitating nucleophilic substitution reactions with amines or thiols.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NaOH (base) | Various derivatives |

Biology

Research indicates that this compound exhibits notable biological activities. Initial studies suggest its potential as an antimicrobial or anti-inflammatory agent due to its interactions with specific biological targets such as enzymes and receptors involved in inflammation and microbial resistance.

Case Study: Enzyme Inhibition

A study investigating the compound's effect on enzyme activity demonstrated that it could inhibit certain enzymes linked to inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations requiring specific chemical functionalities.

Case Study: Specialty Chemical Production

In a pilot project for developing specialty polymers, researchers incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 5-(2,5-Dichlorophenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The position and number of halogen substituents on the phenyl ring significantly influence the physical, chemical, and biological properties of these compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Oxovaleric Acid Derivatives

Key Differences and Implications

The 3,4-dichloro isomer’s adjacent substituents may enhance conjugation effects, altering UV-Vis absorption profiles compared to other dichloro derivatives .

Functional Group Modifications :

- The ethyl ester derivative (CAS 898778-11-5) demonstrates increased lipophilicity (density: 1.252 g/cm³) and a higher boiling point (383.1°C) compared to the parent acid, making it more suitable for solvent-based applications .

- The fluoro-methoxy analog (CAS 951892-68-5) introduces electron-withdrawing (F) and electron-donating (OCH₃) groups, which may modulate acidity and bioavailability .

Regulatory and Safety Considerations :

- The 3,5-dichloro isomer (CAS 172168-00-2) is classified under GHS guidelines with strict handling protocols, though analogous safety data for the 2,5-dichloro variant remains unspecified .

- Several derivatives, such as 5-(2,4-dichlorophenyl)-5-oxovaleric acid , are marked as discontinued, highlighting supply chain challenges for certain isomers .

Biological Activity

5-(2,5-Dichlorophenyl)-5-oxovaleric acid is a compound of interest due to its unique structural features and potential biological activities. With a molecular formula of C11H10Cl2O3 and a molecular weight of 261.11 g/mol, it contains a dichlorophenyl group and a ketone functional group attached to a five-membered carbon chain. This article explores the biological activity of this compound, synthesizing available research findings and data.

The presence of chlorine atoms in the aromatic ring contributes to the compound's chemical reactivity and potential interactions with biological targets. The compound's structure suggests it may exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

Potential Biological Activities

- Anti-inflammatory Effects : Initial interaction studies indicate that the compound may modulate inflammatory pathways.

- Antimicrobial Properties : The compound's structure suggests potential efficacy against certain microbial strains.

- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating the need for further investigation into this compound's anticancer potential.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential:

- Synthesis and Characterization : A study synthesized various oxadiazole derivatives and evaluated their biological activity. The findings highlighted the importance of structural modifications in enhancing activity against cancer cell lines such as HCT-116 and HeLa .

- Molecular Docking Studies : Molecular docking studies conducted on structurally similar compounds indicate that modifications can lead to enhanced binding affinities to targets like topoisomerase I, which is crucial for anticancer activity .

- Cytotoxicity Assessment : In another study, derivatives with similar structures exhibited significant cytotoxicity in vitro against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines, suggesting that structural analogs may offer insights into the efficacy of this compound .

Comparative Analysis with Similar Compounds

To understand the biological potential of this compound better, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | C11H10Cl2O3 | Different chlorination pattern |

| 4-(2-Chlorophenyl)-4-oxobutanoic acid | C10H9ClO3 | Lacks dichloro substituents; different reactivity |

| 1,2,5-Oxadiazole Derivatives | Varies | Notable antiproliferative effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,5-dichlorophenyl)-5-oxovaleric acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dichlorobenzene and levulinic acid derivatives. Key steps include controlling stoichiometry (e.g., molar ratios of 1:1.2 for acyl chloride to aromatic substrate) and using Lewis acid catalysts like AlCl₃ in anhydrous dichloromethane . Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm structure via ¹H/¹³C NMR .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (literature range: 233–237°C) .

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, THF) under controlled pH (e.g., pH 2–10) to assess stability in biological buffers.

- Spectroscopic Analysis : Use FTIR to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹). Validate with high-resolution mass spectrometry (HRMS) .

Q. What storage conditions ensure compound stability for long-term studies?

- Methodology : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ketone group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like 2,5-dichlorobenzoic acid .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

- Methodology :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Compare IC₅₀ values with structurally related compounds (e.g., NDPS derivatives) to assess chlorine substitution effects .

- In Vivo Models : Use rodent studies to evaluate nephrotoxicity (similar to NDPS-induced toxicity) by measuring biomarkers like serum creatinine and urinary Kim-1 .

Q. How can computational chemistry predict the compound’s reactivity or toxicity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the dichlorophenyl ring and its impact on electrophilic substitution.

- QSAR Modeling : Corrogate toxicity data with descriptors like logP and HOMO-LUMO gaps using software such as Schrödinger’s QikProp .

Q. What strategies resolve discrepancies in experimental data (e.g., conflicting solubility or bioactivity results)?

- Methodology :

- Analytical Cross-Validation : Compare HPLC retention times and NMR spectra across labs to rule out impurities. Use standardized reference materials (e.g., PubChem CID) .

- Dose-Response Reproducibility : Replicate cell-based assays (e.g., MTT assays) with controlled variables (e.g., serum concentration, incubation time) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.